molecular formula C₂₅H₂₄FNO₄ ·1/2Ca B1146019 (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid CAS No. 254452-88-5

(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid

Cat. No. B1146019
M. Wt: 440.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of molecules that feature quinoline as a core structure, often modified with various substituents to affect their chemical and physical properties. Quinoline derivatives have been extensively studied for their biological activities and applications in material science.

Synthesis Analysis

Synthesis of quinoline derivatives typically involves strategies like the Friedländer synthesis, which allows for the construction of the quinoline ring system through condensation reactions involving an amino compound and a carbonyl compound. For molecules with complex substituents like the one described, multi-step synthesis pathways involving cycloaddition, substitution, and functional group transformation reactions are common.

Molecular Structure Analysis

Quinoline derivatives are characterized by their rigid planar structure, contributing to their unique optical and electronic properties. The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, which provides insights into the arrangement of atoms and the stereochemistry of the molecule.

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactive nature of the quinoline nitrogen and the aromatic system. The presence of functional groups like hydroxy and enoic acid in the molecule influences its reactivity, allowing for further modifications and derivatizations.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. These compounds generally exhibit strong fluorescence and absorbance in the UV-Visible spectrum, making them suitable for applications in fluorescent labeling and optical materials.

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with biological systems of quinoline derivatives depend on their specific structural features. The electron-rich nature of the quinoline ring makes these compounds susceptible to oxidation and reduction reactions. Additionally, their interaction with metal ions can lead to the formation of coordination complexes with potential catalytic and pharmaceutical applications.

For detailed chemical analyses and synthesis pathways of similar quinoline derivatives, the following references provide a foundation for understanding the complexities of such molecules:

Scientific Research Applications

Application

This compound is a derivative of Phenylquinoline, known as NK-104 or Pitavastatin Calcium . It is used as an anti-lipidemic agent, which means it is used to lower lipid and lipoprotein levels in the blood .

Method of Application

Pitavastatin Calcium works by inhibiting an enzyme called 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is an early and rate-limiting step in cholesterol biosynthesis .

Results or Outcomes

Studies have shown that Pitavastatin Calcium lowers plasma cholesterol and lipoprotein levels . It does this by increasing the number of hepatic Low Density Lipoprotein (LDL) receptors on the cell-surface for enhanced uptake and catabolism of LDL .

These impurities are not applications of the compound itself, but they are related to its synthesis process. The identification of these impurities is crucial for the pharmaceutical industry to ensure the quality of the drug .

Pharmaceutical Industry

Application

This compound is a derivative of Phenylquinoline, known as NK-104 or Pitavastatin Calcium . It is used as an anti-lipidemic agent, which means it is used to lower lipid and lipoprotein levels in the blood .

Method of Application

Pitavastatin Calcium works by inhibiting an enzyme called 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is an early and rate-limiting step in cholesterol biosynthesis .

Results or Outcomes

Studies have shown that Pitavastatin Calcium lowers plasma cholesterol and lipoprotein levels . It does this by increasing the number of hepatic Low Density Lipoprotein (LDL) receptors on the cell-surface for enhanced uptake and catabolism of LDL .

properties

IUPAC Name

(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYFMXBACGZSIL-JUFISIKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478205
Record name (3S,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid

CAS RN

254452-86-3
Record name (3S,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.